1,1-dibromo-2-methyl-propane
Description
Significance and Context within Modern Organic Chemistry Research
1,1-Dibromo-2-methyl-propane, a halogenated hydrocarbon, serves as a significant compound in the landscape of contemporary organic chemistry. solubilityofthings.com As a member of the gem-dibromoalkane class, its primary importance lies in its utility as a versatile synthetic intermediate and a model substrate for mechanistic studies. solubilityofthings.com The presence of two bromine atoms on a single carbon atom imparts distinct reactivity, making it a valuable precursor for the construction of more complex molecular architectures. solubilityofthings.com
The compound is frequently employed in reactions involving nucleophilic substitution and elimination. solubilityofthings.com Its structure allows researchers to investigate the influence of steric hindrance, provided by the adjacent isopropyl group, and electronic effects on the rates and pathways of chemical reactions. Consequently, it serves as a model compound for understanding the behavior of other organic halides. solubilityofthings.com Research involving gem-dibromoalkanes, such as this compound, is crucial for developing new synthetic methodologies. These compounds are precursors to highly reactive species like carbenes and organolithium reagents, which are pivotal in forming new carbon-carbon bonds. For instance, related gem-dibromo compounds are used in transition metal-catalyzed cyclopropanation reactions and in the synthesis of allenes, highlighting the synthetic potential of this functional group. purdue.eduscispace.com
Historical Development of Research Trends
Research into gem-dihaloalkanes has a long history, evolving with the broader trends in organic chemistry. Early studies focused on fundamental reactivity and the synthesis of these compounds. A notable reaction, the synthesis of allenes from 1,1-dihalocyclopropanes using alkyllithium reagents, was reported as early as the 1960s, establishing a key transformation for this class of compounds. scispace.com The development of the Simmons-Smith reaction in the 1950s provided a foundational method for cyclopropanation, and subsequent research on gem-dihaloalkanes has sought to offer complementary and more versatile alternatives. purdue.edu
In the latter half of the 20th century, research focus shifted towards more nuanced applications, including the use of gem-dibromoalkanes in stereoselective synthesis. The bromine-lithium exchange reaction, pioneered by Gert Köbrich, became a critical tool for generating carbenoids with controlled reactivity. nih.gov More recent trends, as noted in a 2024 study, continue to address the challenges in preparing gem-dibromoalkanes, indicating an ongoing effort to refine and improve synthetic protocols. nih.gov This continuous development underscores the enduring importance of compounds like this compound as chemists seek more efficient and selective methods for molecular construction.
Structural Framework and Stereochemical Considerations
The structural and stereochemical properties of this compound are fundamental to its chemical behavior. Its molecular formula is C₄H₈Br₂, and it consists of a propane (B168953) chain with two bromine atoms attached to the first carbon (C1) and a methyl group on the second carbon (C2). stenutz.euguidechem.com
Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₄H₈Br₂ | stenutz.euguidechem.com |
| Molar Mass | ~215.92 g/mol | stenutz.eu |
| Appearance | Colorless to pale yellow liquid | solubilityofthings.com |
| Density | ~1.759 g/mL | stenutz.eu |
| Boiling Point | ~149 °C | stenutz.eu |
| Melting Point | ~-70 °C | stenutz.eu |
| Refractive Index | ~1.509 | stenutz.eu |
| Solubility | Insoluble in water; Soluble in organic solvents like ether, chloroform (B151607), and alcohols. | solubilityofthings.com |
A crucial aspect of its structure is the presence of a chiral center. The C1 carbon is bonded to four different groups: a hydrogen atom, a bromine atom, a second bromine atom, and an isopropyl group (-CH(CH₃)₂). This asymmetry means that this compound is a chiral molecule and can exist as a pair of non-superimposable mirror images known as enantiomers (R- and S-isomers). docbrown.info While specific studies on the resolution of its enantiomers are not prominent in the literature, the principles of stereochemistry dictate that any synthesis from achiral precursors will result in a racemic mixture (an equal mixture of both enantiomers). The study of such chiral molecules is critical, as the biological activity of enantiomers can differ significantly.
Overview of Research Paradigms and Methodological Approaches
The study of this compound employs a range of standard and advanced methodologies in organic chemistry.
Synthesis and Purification: The synthesis of gem-dibromoalkanes often involves the reaction of an aldehyde with a brominating agent. A modern and practical method uses reagents like tetrabutylammonium (B224687) tribromide and triphenyl phosphite (B83602) to convert aldehydes into the corresponding gem-dibromoalkanes. nih.govacs.org Historically, the addition of dibromocarbene (generated from bromoform (B151600) and a strong base) to an alkene has also been a common route. scispace.com Following synthesis, purification is typically achieved through standard laboratory techniques such as distillation, taking advantage of the compound's liquid state and defined boiling point.
Analytical Characterization: A suite of spectroscopic methods is used to confirm the structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for elucidating the carbon-hydrogen framework. For this compound, one would expect three distinct signals in the ¹H NMR spectrum corresponding to the methine proton on C1, the methine proton on C2, and the equivalent methyl protons. docbrown.info Similarly, the ¹³C NMR spectrum would show three signals for the three unique carbon environments.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. The spectrum of this compound would be characterized by C-H stretching and bending vibrations and a distinctive C-Br stretching absorption in the lower frequency region.
Mass Spectrometry (MS): MS provides information on the molecular weight and fragmentation pattern. The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (⁷⁹Br and ⁸¹Br isotopes).
Mechanistic and Computational Studies: To understand its reactivity, researchers utilize kinetic studies to determine reaction rates and orders, as seen in studies of related haloalkanes. libretexts.org These experimental approaches are increasingly supplemented by computational chemistry. Quantum mechanical calculations can model the molecule's geometry, predict spectroscopic data, and map out the energy profiles of reaction pathways, offering deep insights into transition states and reaction mechanisms. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C4H8Br2 |
|---|---|
Molecular Weight |
215.91 g/mol |
IUPAC Name |
1,1-dibromo-2-methylpropane |
InChI |
InChI=1S/C4H8Br2/c1-3(2)4(5)6/h3-4H,1-2H3 |
InChI Key |
FGOANQWFWXSPKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(Br)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,1 Dibromo 2 Methyl Propane and Its Derivatives
Contemporary Approaches to the Synthesis of 1,1-Dibromo-2-methyl-propane
The synthesis of gem-dibromoalkanes, such as this compound, is a fundamental transformation in organic chemistry, providing valuable precursors for a variety of subsequent reactions. Contemporary methods often focus on the conversion of aldehydes to the corresponding gem-dibromides. One common precursor for the synthesis of this compound is isobutyraldehyde (B47883).
A prevalent method for the synthesis of gem-dibromoalkanes from aldehydes involves the use of a triphenylphosphine (B44618) and carbon tetrabromide system, often referred to as the Appel reaction, or a related procedure known as the Corey-Fuchs reaction. These methods are effective for the deoxygenative dibromination of aldehydes. The general transformation of an aldehyde to a gem-dibromoalkane can be represented as follows:
General Reaction Scheme: R-CHO + CBr₄ + 2 PPh₃ → R-CHBr₂ + 2 Ph₃PO
Table 1: Reagents and Conditions for the Synthesis of gem-Dibromoalkanes from Aldehydes
| Reagent System | Typical Conditions | Precursor | Product |
| CBr₄, PPh₃ | Dichloromethane (B109758) (CH₂Cl₂), 0 °C to room temperature | Aldehyde | gem-Dibromoalkane |
| Tetrabutylammonium (B224687) tribromide, Triphenyl phosphite (B83602) | - | Aldehyde | gem-Dibromoalkane |
Regioselective and Stereoselective Synthesis Strategies
For a molecule like this compound, which does not possess a stereocenter at the carbon bearing the bromine atoms, the primary concern is regioselectivity. The synthesis from isobutyraldehyde inherently provides the desired 1,1-dibromo regioisomer. Alternative approaches, such as the free-radical bromination of isobutane, would likely lead to a mixture of products, including the thermodynamically favored tertiary bromide, 2-bromo-2-methylpropane, thus highlighting the superior regioselectivity of aldehyde-based methods for accessing the 1,1-dibromo isomer.
While this compound itself is achiral, stereoselectivity becomes a critical consideration in the synthesis of more complex gem-dibromoalkanes with adjacent stereocenters. In such cases, the choice of synthetic route and reagents can influence the diastereomeric outcome. For instance, the conversion of a chiral alcohol to a gem-dibromoalkane has been shown to proceed with inversion of configuration at the chiral center.
Catalytic Systems in the Formation of this compound
While stoichiometric reagents like triphenylphosphine are commonly employed, research into catalytic methods for gem-dibromination is ongoing to improve atom economy and simplify purification. Catalytic systems for the bromination of alkanes, which could potentially be adapted for the synthesis of this compound, often involve solid acid catalysts. For example, alumina-modified sulfated zirconia has been used as a heterogeneous catalyst for the bromination of alcohols to alkyl bromides. While not a direct route to gem-dibromides, this illustrates the exploration of solid-state catalysts in bromination reactions.
More directly, copper-catalyzed systems have been developed for the deoxygenative gem-hydroborylation of aromatic aldehydes and ketones, which could potentially be adapted for gem-dibromination with appropriate bromine sources. The development of efficient catalytic systems for the direct gem-dibromination of branched alkanes remains an area of active research.
Multi-Step Synthesis Pathways from Complex Precursors
The synthesis of this compound can also be envisioned as part of a longer synthetic sequence starting from more complex molecules. This approach is often employed in the context of natural product synthesis or the creation of compound libraries where a common intermediate is diversified. A hypothetical multi-step synthesis could involve the following transformations:
Starting Material: A readily available, more complex molecule containing the isobutyl substructure, for example, a derivative of valine or a terpene.
Functional Group Interconversion: A series of reactions to convert the existing functional groups into an aldehyde at the appropriate position. This could involve oxidation, reduction, and protection/deprotection steps.
Final Gem-Dibromination: Conversion of the resulting isobutyraldehyde intermediate to this compound using established methods as described in section 2.1.
Such multi-step syntheses allow for the introduction of isotopic labels or other functionalities into the molecule for specific applications.
Synthesis of Dihalogenated Propane (B168953) and Cyclopropane (B1198618) Analogues
The synthetic principles applied to this compound can be extended to the preparation of other dihalogenated compounds, including more complex propane and cyclopropane derivatives.
Preparation of 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane (B1268128)
A notable example of a dihalogenated cyclopropane analogue is 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane. This compound serves as a key intermediate in the synthesis of [1.1.1]propellane. A detailed multi-step synthesis for this compound has been reported, starting from 2-amino-2-hydroxymethyl-1,3-propanediol. chemicalbook.com
The synthetic sequence involves several key transformations: chemicalbook.com
Chlorination: The starting amino-triol is treated with thionyl chloride to replace the hydroxyl groups with chlorine, yielding (1,3-dichloro-2-(chloromethyl)propan-2-yl)aminosulfonone.
Hydrolysis: The resulting sulfonamide is hydrolyzed with concentrated sulfuric acid to afford 1,3-dichloro-2-(chloromethyl)propan-2-amine sulfate (B86663).
Cyclization and Elimination: The amine sulfate undergoes salt decomposition and ring-closure under alkaline conditions to form 2,2-bis(chloromethyl)aziridine. This is followed by reaction with sodium nitrite (B80452) to yield 3-chloro-2-(chloromethyl)prop-1-ene (B158312).
Dibromocyclopropanation: The final step involves the reaction of 3-chloro-2-(chloromethyl)prop-1-ene with bromoform (B151600) under phase-transfer catalysis conditions to generate 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane.
Table 2: Key Intermediates in the Synthesis of 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane chemicalbook.com
| Step | Starting Material | Key Reagents | Intermediate/Product |
| 1 | 2-Amino-2-hydroxymethyl-1,3-propanediol | Thionyl chloride | (1,3-Dichloro-2-(chloromethyl)propan-2-yl)aminosulfonone |
| 2 | (1,3-Dichloro-2-(chloromethyl)propan-2-yl)aminosulfonone | Concentrated sulfuric acid | 1,3-Dichloro-2-(chloromethyl)propan-2-amine sulfate |
| 3 | 1,3-Dichloro-2-(chloromethyl)propan-2-amine sulfate | NaOH, K₂CO₃; then NaNO₂ | 3-Chloro-2-(chloromethyl)prop-1-ene |
| 4 | 3-Chloro-2-(chloromethyl)prop-1-ene | CHBr₃, NaOH, phase-transfer catalyst | 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane |
Diversification through Functional Group Interconversion
gem-Dibromocyclopropanes are versatile intermediates that can undergo a variety of functional group interconversions, leading to a diverse range of analogues. The high ring strain and the presence of the two bromine atoms offer multiple avenues for reactivity.
Ring-Opening Reactions: One of the most common transformations of gem-dibromocyclopropanes is their ring-opening under thermal or basic conditions. These reactions can lead to the formation of allenes, bromoalkenes, or other unsaturated products, depending on the substrate and reaction conditions. For example, base-promoted ring-opening of glycal-derived gem-dibromocyclopropanes has been shown to yield 2-deoxy-2-(E-bromomethylene)glycosides.
Substitution of Bromine Atoms: The bromine atoms on the cyclopropane ring can be substituted with other functional groups. For instance, reaction with alkyllithium reagents can lead to lithium-halogen exchange, forming a cyclopropyl (B3062369) lithium species that can then be trapped with various electrophiles. This allows for the introduction of alkyl, aryl, or silyl (B83357) groups at the C1 position of the cyclopropane ring.
Modification of Side Chains: In the case of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane, the chloromethyl groups provide additional handles for functionalization. The chlorine atoms can be displaced by a variety of nucleophiles, such as azides, cyanides, or alkoxides, to introduce new functionalities onto the cyclopropane scaffold.
These functional group interconversions enable the synthesis of a wide array of dihalogenated propane and cyclopropane analogues with tailored properties for various applications in medicinal chemistry and materials science.
Optimization of Reaction Conditions and Yield Enhancement
The efficient conversion of isobutyraldehyde to 1,1-dibromo-2-methylpropane is highly dependent on the careful optimization of reaction parameters. Key factors influencing the yield and purity of the final product include the choice of brominating agent, solvent, temperature, and catalyst.
A prevalent method for this transformation involves the use of a triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) reagent system. The optimization of this reaction often involves a meticulous study of stoichiometry. An excess of the PPh₃/CBr₄ reagent is typically required to drive the reaction to completion and maximize the yield of the desired gem-dibromide. However, an excessive amount can lead to the formation of byproducts and complicate purification.
Solvent selection is another critical parameter. Non-polar aprotic solvents are generally favored to facilitate the reaction. Dichloromethane and chloroform (B151607) are commonly employed, though their environmental impact has prompted investigations into greener alternatives. Temperature control is also crucial; the reaction is often initiated at low temperatures (e.g., 0 °C) and gradually warmed to room temperature to control the exothermic nature of the reaction and minimize side reactions.
Recent advancements have explored the use of alternative brominating agents and catalytic systems to improve yields and simplify experimental procedures. The use of N-bromosuccinimide (NBS) in the presence of a catalyst is one such approach. Optimization studies for similar transformations have shown that the choice of catalyst, such as certain phosphine (B1218219) oxides or metal complexes, can significantly impact the reaction's efficiency.
| Parameter | Condition | Effect on Yield |
| Brominating Agent | PPh₃/CBr₄ | Effective, but requires careful stoichiometric control. |
| NBS/Catalyst | Potentially milder conditions and easier handling. | |
| Solvent | Dichloromethane | Good solubility of reagents, but environmental concerns. |
| Acetonitrile | A greener alternative that can provide a good balance between conversion and selectivity. acs.org | |
| Temperature | 0 °C to room temp. | Controlled reaction, minimizes byproducts. |
| Catalyst | Phosphine Oxides | Can enhance reaction rates and selectivity. |
Mechanistic Insights into Reaction Efficiency
Understanding the reaction mechanism is paramount for optimizing the synthesis of 1,1-dibromo-2-methylpropane and enhancing its efficiency. The reaction of an aldehyde with triphenylphosphine and carbon tetrabromide proceeds through a series of well-defined intermediates.
The reaction is initiated by the attack of triphenylphosphine, a nucleophile, on one of the bromine atoms of carbon tetrabromide. This results in the formation of a phosphonium (B103445) salt, specifically bromotriphenylphosphonium bromide, and the tribromomethanide anion.
The aldehyde, in this case, isobutyraldehyde, is then activated by the phosphonium salt. The oxygen atom of the aldehyde attacks the phosphorus atom, leading to the formation of an oxaphosphetane intermediate. This is a key step that ultimately facilitates the carbon-oxygen bond cleavage.
The subsequent collapse of the oxaphosphetane ring generates triphenylphosphine oxide, a thermodynamically stable byproduct that drives the reaction forward, and a vinylidene bromide intermediate. This intermediate then reacts further to yield the final 1,1-dibromo-2-methylpropane product.
Green Chemistry Principles in Synthetic Route Design
The integration of green chemistry principles into the synthesis of 1,1-dibromo-2-methylpropane is an area of growing importance, aiming to reduce the environmental impact of chemical processes. Key considerations include atom economy, the use of less hazardous reagents, and the choice of environmentally benign solvents.
Atom Economy: The atom economy of a reaction is a measure of the efficiency with which the atoms of the reactants are incorporated into the desired product. organic-chemistry.orgnih.gov In the synthesis of 1,1-dibromo-2-methylpropane from isobutyraldehyde using the PPh₃/CBr₄ method, a significant portion of the reagent mass ends up as the byproduct triphenylphosphine oxide. This results in a relatively low atom economy.
To improve the atom economy, researchers are exploring catalytic methods that would reduce the stoichiometric use of phosphorus reagents. Furthermore, the development of methods to recycle the triphenylphosphine oxide byproduct is an active area of research.
Alternative Brominating Agents: The use of elemental bromine is hazardous due to its high toxicity and corrosiveness. whiterose.ac.ukmdpi.com N-Bromosuccinimide (NBS) is often considered a safer alternative as it is a solid and easier to handle. whiterose.ac.uk However, the use of NBS still generates succinimide (B58015) as a byproduct, impacting the atom economy. whiterose.ac.uk
More sustainable approaches involve the in-situ generation of bromine from less hazardous sources, such as a mixture of a bromide salt (e.g., sodium bromide) and an oxidant. nih.gov This avoids the handling and transportation of bulk bromine.
Solvent Selection: Traditional solvents like dichloromethane and chloroform are effective for this reaction but are classified as volatile organic compounds (VOCs) with significant environmental and health concerns. The principles of green chemistry encourage the use of safer solvents. Acetonitrile has been identified as a "greener" alternative in similar oxidative coupling reactions, offering a better balance between conversion and selectivity. acs.org The ideal green synthesis would be performed in a solvent that is recyclable, biodegradable, and has low toxicity. Water-based systems or solvent-free conditions are the ultimate goals, though achieving high yields in such systems for this particular transformation remains a challenge.
| Green Chemistry Principle | Application in 1,1-Dibromo-2-methylpropane Synthesis |
| Atom Economy | Development of catalytic methods to reduce stoichiometric waste (e.g., triphenylphosphine oxide). |
| Safer Reagents | Replacement of elemental bromine with N-bromosuccinimide or in-situ generated bromine from bromide/bromate mixtures. whiterose.ac.uknih.gov |
| Safer Solvents | Substitution of chlorinated solvents with greener alternatives like acetonitrile. acs.org |
| Waste Reduction | Investigating methods for the recovery and recycling of byproducts like triphenylphosphine oxide. |
Elucidation of Reaction Mechanisms and Reactivity Profiles of 1,1 Dibromo 2 Methyl Propane
Nucleophilic Substitution Reactions and Mechanistic Pathways (SN1, SN2)
Nucleophilic substitution reactions of 1,1-dibromo-2-methylpropane are influenced by the substrate's structure, the nature of the nucleophile, the leaving group, and the solvent. The molecule can theoretically undergo substitution via both SN1 and SN2 pathways, but its structure heavily favors one over the other.
The carbon atom bonded to the two bromine atoms in 1,1-dibromo-2-methylpropane is a primary carbon. However, it is directly attached to a tertiary carbon, creating significant steric hindrance. In a hypothetical SN2 reaction, the incoming nucleophile would need to approach this sterically crowded center from the backside, a process that is significantly impeded by the bulky tert-butyl group. quora.com
Conversely, the structure is well-suited for an SN1-type mechanism. Dissociation of one bromide ion would lead to the formation of a secondary carbocation. More significantly, a 1,2-hydride shift would rapidly rearrange this into a more stable tertiary carbocation. The stability of this tertiary carbocation intermediate is a strong driving force for the SN1 pathway. chemist.sgncert.nic.in The inductive effect of the three methyl groups helps to stabilize the positive charge on the tertiary carbon. quora.com
| Feature | Impact on 1,1-dibromo-2-methylpropane Reactivity |
| Steric Hindrance | The bulky tert-butyl group adjacent to the dibromomethyl group hinders the backside attack required for an SN2 reaction. |
| Carbocation Stability | The potential to form a stable tertiary carbocation via rearrangement strongly favors an SN1 mechanism. |
| Electronic Effects | The electron-donating methyl groups stabilize the tertiary carbocation intermediate. |
The bromide ion is an excellent leaving group because it is the conjugate base of a strong acid (HBr) and is stable in solution. libretexts.orglibretexts.org The presence of two bromine atoms increases the likelihood of a substitution reaction occurring.
The nature of the nucleophile also plays a crucial role in determining the reaction pathway. libretexts.org Strong, unhindered nucleophiles tend to favor SN2 reactions. However, due to the steric hindrance around the reaction center in 1,1-dibromo-2-methylpropane, even strong nucleophiles are unlikely to force an SN2 mechanism. Weak nucleophiles, such as water or alcohols, favor SN1 reactions because they can wait for the formation of the carbocation intermediate before attacking. libretexts.orglibretexts.org
| Factor | Influence on Substitution Reactions of 1,1-dibromo-2-methylpropane |
| Leaving Group | Bromide is a good leaving group, facilitating both SN1 and SN2 pathways. The presence of two leaving groups increases reactivity. |
| Nucleophile Strength | Weak nucleophiles favor the SN1 pathway by allowing for the formation of a carbocation intermediate. Strong nucleophiles are less effective at promoting an SN2 reaction due to steric hindrance. |
Carbene Chemistry Derived from 1,1-Dibromo-2-methyl-propane and Analogues
1,1-Dibromo-2-methylpropane is a valuable precursor for the generation of carbenes, which are highly reactive intermediates useful in organic synthesis.
The treatment of 1,1-dibromo-2-methylpropane with a strong organolithium reagent, such as n-butyllithium or methyllithium (B1224462), can initiate a lithium-halogen exchange. stackexchange.comresearchgate.net This reaction involves the replacement of one of the bromine atoms with a lithium atom, forming an α-bromo-organolithium species. This intermediate is generally unstable and can eliminate lithium bromide to generate a carbene. stackexchange.com
The choice of the organolithium reagent and reaction conditions can influence the efficiency of carbene generation. nih.gov The reaction is typically carried out at low temperatures to control the reactivity of the organolithium reagent and the stability of the intermediates. harvard.edu
Once generated, the carbene derived from 1,1-dibromo-2-methylpropane can undergo intramolecular insertion reactions. If there are C-H bonds in proximity to the carbene, it can insert into one of these bonds to form a new carbon-carbon bond, often leading to the formation of cyclic products. libretexts.org For the carbene generated from 1,1-dibromo-2-methylpropane, insertion into one of the C-H bonds of the methyl groups would lead to the formation of a substituted cyclopropane (B1198618).
Similarly, if a hydroxyl group is present in the molecule or in a nearby molecule, the carbene can insert into the O-H bond. researchgate.net This type of insertion is generally very fast. ias.ac.in
| Reaction Type | Description | Potential Product from 1,1-dibromo-2-methylpropane-derived Carbene |
| Intramolecular C-H Insertion | The carbene inserts into a C-H bond within the same molecule. | Formation of a substituted cyclopropane ring. |
| Intramolecular O-H Insertion | The carbene inserts into an O-H bond within the same molecule (if applicable). | Formation of an ether linkage. |
Carbene intermediates are prone to rearrangement to form more stable species. A common rearrangement pathway for carbenes is a 1,2-hydride or 1,2-alkyl shift. In the case of the carbene from 1,1-dibromo-2-methylpropane, a 1,2-hydride shift from the adjacent tertiary carbon would lead to the formation of an alkene. ias.ac.in A 1,2-methyl shift is also a possibility. ias.ac.in These rearrangements often compete with insertion reactions and the dominant pathway depends on the specific structure of the carbene and the reaction conditions. nih.gov
Formation of Allene (B1206475) and Bicyclobutane Products
The reaction of 1,1-dibromo-2-methylpropane with organolithium reagents, such as methyllithium (CH₃Li), can lead to the formation of either allenes or bicyclobutane derivatives through a common intermediate: a carbene. The specific product formed is highly dependent on the reaction conditions and the structure of the carbene intermediate.
The initial step of the reaction involves a lithium-halogen exchange, where one of the bromine atoms is replaced by a lithium atom. This is followed by the elimination of lithium bromide to generate a highly reactive carbene intermediate, 1-methylpropylidene.
From this carbene intermediate, two primary reaction pathways can lead to the formation of allene or bicyclobutane products:
Allene Formation: The carbene can undergo a rearrangement, specifically a 1,2-hydride shift, to form 3-methyl-1,2-butadiene, an allene. This pathway is analogous to the Doering-LaFlamme allene synthesis, where dihalocyclopropanes react with organolithium reagents to yield allenes via a cyclopropylidene carbene. In the case of 1,1-dibromo-2-methylpropane, the acyclic carbene rearranges to achieve a more stable electronic configuration.
Bicyclobutane Formation: Alternatively, the carbene can undergo an intramolecular C-H insertion reaction. In this pathway, the carbene carbon inserts into one of the C-H bonds of the methyl groups on the adjacent carbon. This intramolecular cyclization results in the formation of a bicyclobutane derivative, specifically 1-methylbicyclobutane. This type of reaction is observed in systems where the carbene is in close proximity to C-H bonds, making intramolecular insertion a favorable process. For instance, tetra-alkyl substituted dibromocyclopropanes are known to yield bicyclobutanes upon treatment with methyllithium through a similar carbene C-H insertion mechanism. stackexchange.com
The competition between these two pathways is influenced by steric and electronic factors of the carbene intermediate and the specific reaction conditions employed.
Organometallic Reactions and Catalytic Transformations
1,1-Dibromo-2-methylpropane can participate in a variety of organometallic reactions, particularly those catalyzed by palladium complexes. These transformations leverage the reactivity of the carbon-bromine bonds to form new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Oxidative Addition Reactions
A fundamental step in many palladium-catalyzed reactions involving 1,1-dibromo-2-methylpropane is the oxidative addition of the gem-dibromoalkane to a low-valent palladium(0) species. In this process, the palladium atom inserts into one of the carbon-bromine bonds, resulting in the formation of an organopalladium(II) intermediate. This step increases the oxidation state of palladium from 0 to +2.
The general mechanism for the oxidative addition is as follows:
Pd(0)L_n + R-X → R-Pd(II)(X)L_n
Where:
Pd(0)L_n is the palladium(0) catalyst with associated ligands (L).
R-X is the alkyl halide (in this case, one of the C-Br bonds of 1,1-dibromo-2-methylpropane).
R-Pd(II)(X)L_n is the resulting organopalladium(II) complex.
The ease of oxidative addition is influenced by the nature of the ligands on the palladium catalyst and the specific carbon-halogen bond.
α-Dehalopalladation and Vinylic Carbene Formation
Following the initial oxidative addition, the resulting α-bromo-organopalladium intermediate can undergo a subsequent reaction known as α-dehalopalladation. In this step, the second bromine atom is removed, leading to the formation of a palladium carbene complex, also referred to as a vinylic carbene.
This transformation is significant as it opens up pathways for the carbene to participate in various subsequent reactions, such as cyclopropanations, C-H insertions, and coupling reactions. The formation of a palladium-vinylic carbene intermediate from a gem-dihaloalkane is a key step in many catalytic cycles.
Intramolecular Bis(carbopalladation) Reactions
While less common for a simple acyclic substrate like 1,1-dibromo-2-methylpropane, the principles of intramolecular bis(carbopalladation) can be conceptually applied. This type of reaction typically involves the sequential insertion of two unsaturated functionalities (like alkenes or alkynes) into a carbon-palladium bond. In the context of the vinylic carbene formed from 1,1-dibromo-2-methylpropane, if the molecule were to contain suitably positioned unsaturation, a cascade of intramolecular carbopalladation events could lead to the formation of complex cyclic or polycyclic structures.
Cross-Coupling Reactions Utilizing Bromine Functionalities
The two bromine atoms in 1,1-dibromo-2-methylpropane provide handles for various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds. These reactions typically involve the oxidative addition of a C-Br bond to a palladium(0) catalyst, followed by transmetalation with an organometallic reagent and reductive elimination to form the coupled product.
| Coupling Reaction | Organometallic Reagent | General Product Type |
| Suzuki Coupling | Organoboron compounds (e.g., boronic acids) | Alkylated or arylated products |
| Sonogashira Coupling | Terminal alkynes | Alkynylated products |
| Stille Coupling | Organotin compounds (organostannanes) | Alkylated or arylated products |
By controlling the reaction conditions, it is possible to achieve either mono- or di-substitution at the geminal position. These cross-coupling reactions are powerful tools for introducing a wide range of functional groups onto the carbon skeleton.
Elimination Reactions and Unsaturation Generation
1,1-Dibromo-2-methylpropane can undergo elimination reactions to introduce unsaturation into the molecule, typically in the form of a double bond. The most common mechanism for this transformation is the E2 (bimolecular elimination) reaction, which is favored by the presence of a strong, sterically hindered base.
In an E2 reaction, a base abstracts a proton from a carbon atom adjacent (β-position) to the carbon bearing the leaving group (in this case, a bromine atom), while simultaneously, the leaving group departs. This concerted process results in the formation of a π-bond.
For 1,1-dibromo-2-methylpropane, the first dehydrobromination would lead to the formation of 1-bromo-2-methylpropene. A second elimination reaction, if conditions are suitable, could potentially lead to the formation of an alkyne or an allene, although the formation of 2-methylpropyne would be the more likely outcome from a subsequent elimination.
The regioselectivity of the elimination (i.e., which β-proton is removed) is governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product. However, the use of a bulky base can favor the formation of the less substituted alkene (Hofmann product). The stereochemistry of the E2 reaction requires an anti-periplanar arrangement of the proton being abstracted and the leaving group.
Mechanistic Divergence in Elimination Pathways
The dehydrobromination of this compound can proceed through different mechanistic pathways, primarily the unimolecular (E1) and bimolecular (E2) elimination reactions. The competition between these pathways is influenced by several factors, including the strength of the base, the solvent, and the structure of the substrate.
For this compound, which is a primary gem-dibromide, the E2 mechanism is generally favored, especially in the presence of a strong, non-nucleophilic base. crunchchemistry.co.ukck12.org The E2 reaction is a concerted, one-step process where the base abstracts a proton from the β-carbon (the carbon adjacent to the carbon bearing the bromines) at the same time as the bromide ion departs. pressbooks.pub The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. crunchchemistry.co.uk
The use of a strong, sterically hindered base, such as potassium tert-butoxide (t-BuOK), is particularly effective in promoting E2 elimination over competing substitution reactions. chemistrysteps.commasterorganicchemistry.com The bulkiness of the base favors the abstraction of the most accessible proton, which in the case of this compound, is on the adjacent secondary carbon. khanacademy.org
In contrast, the E1 pathway is a two-step process involving the formation of a carbocation intermediate. crunchchemistry.co.uk This pathway is more likely with weak bases and in polar protic solvents that can stabilize the carbocation. chemistry.coach However, for a primary substrate like this compound, the formation of a primary carbocation is energetically unfavorable, making the E1 pathway less probable compared to the E2 pathway under typical elimination conditions. crunchchemistry.co.uk
The following table summarizes the key factors influencing the mechanistic divergence in the elimination reactions of this compound.
| Factor | Favors E1 Pathway | Favors E2 Pathway | Rationale for this compound |
| Base Strength | Weak base (e.g., H₂O, ROH) | Strong base (e.g., RO⁻, OH⁻) | Strong bases are typically used to induce elimination. |
| Substrate Structure | Tertiary > Secondary > Primary | Tertiary > Secondary > Primary | As a primary halide, carbocation formation is disfavored. |
| Solvent | Polar protic (e.g., ethanol (B145695), water) | Aprotic or less polar | Aprotic solvents are often used with strong bases. |
| Leaving Group | Good leaving group | Good leaving group | Bromide is a good leaving group for both pathways. |
Formation of Alkene and Alkyne Scaffolds
The sequential elimination of two molecules of hydrogen bromide from this compound provides a synthetic route to both vinyl bromides (alkenes) and terminal alkynes.
The first dehydrobromination reaction yields a vinyl bromide, specifically 1-bromo-2-methyl-1-propene (B1266533). This reaction is typically achieved by treating this compound with a strong base. The reaction proceeds via an E2 mechanism where the base abstracts a proton from the C2 carbon, leading to the formation of a carbon-carbon double bond and the expulsion of a bromide ion.
The second dehydrobromination, which converts the intermediate vinyl bromide to the corresponding alkyne, 3-methyl-1-butyne, generally requires harsher reaction conditions. brainly.com This is because the sp²-hybridized carbon of the vinyl bromide is less acidic than the sp³-hybridized carbon of the starting material, making proton abstraction more difficult. Consequently, a very strong base, such as sodium amide (NaNH₂) in liquid ammonia, is often necessary to effect this transformation. brainly.com
Step 1: Formation of 1-bromo-2-methyl-1-propene (CH₃)₂CHCHBr₂ + Base → (CH₃)₂C=CHBr + H-Base⁺ + Br⁻
Step 2: Formation of 3-methyl-1-butyne (CH₃)₂C=CHBr + Stronger Base → (CH₃)₂CHC≡CH + H-Base⁺ + Br⁻
The choice of base and reaction conditions is crucial for controlling the outcome of the reaction, allowing for the selective synthesis of either the alkene or the alkyne. The table below provides a hypothetical overview of reaction conditions and expected major products based on general principles of elimination reactions of gem-dihalides.
| Starting Material | Base/Solvent | Expected Major Product | Reaction Type |
| This compound | Potassium tert-butoxide in THF | 1-Bromo-2-methyl-1-propene | E2 Elimination |
| 1-Bromo-2-methyl-1-propene | Sodium amide in liquid ammonia | 3-Methyl-1-butyne | E2 Elimination |
It is important to note that the regioselectivity of the initial elimination can also be a factor. With a bulky base like potassium tert-butoxide, the abstraction of the less sterically hindered proton is favored, leading to the formation of the terminal alkene (Hofmann product) as the major isomer. masterorganicchemistry.comulethbridge.ca In the case of this compound, there is only one type of β-hydrogen, so only one initial alkene product, 1-bromo-2-methyl-1-propene, is expected.
Advanced Spectroscopic Characterization and Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a cornerstone in the definitive identification and structural analysis of organic molecules like 1,1-dibromo-2-methylpropane. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional correlation experiments, a complete picture of the molecular structure can be assembled.
The ¹H NMR spectrum of 1,1-dibromo-2-methylpropane is predicted to exhibit three distinct signals, corresponding to the three chemically non-equivalent sets of protons in the molecule. The integration of these signals would be in a 1:1:6 ratio.
CH proton: The single proton on the carbon bearing the two bromine atoms (C1) is expected to be the most deshielded due to the strong electron-withdrawing effect of the halogens. This would result in a signal at the lowest field (highest chemical shift). This signal would appear as a doublet, split by the adjacent methine proton.
CH (methine) proton: The proton on the tertiary carbon (C2) would appear at a chemical shift intermediate to the other two signals. This proton is coupled to the C1 proton and the six methyl protons, resulting in a complex multiplet, likely a nonet (a signal split into nine peaks).
CH₃ (methyl) protons: The six protons of the two equivalent methyl groups are the most shielded and would therefore appear at the highest field (lowest chemical shift). These protons are coupled to the single methine proton, resulting in a doublet.
A summary of the predicted ¹H NMR spectral data is presented in the table below.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |
| CHBr₂ | Downfield | Doublet | ~ 3-5 |
| CH(CH₃)₂ | Intermediate | Nonet | ~ 7 |
| CH(CH ₃)₂ | Upfield | Doublet | ~ 7 |
The ¹³C NMR spectrum of 1,1-dibromo-2-methylpropane is expected to show three distinct signals, corresponding to the three different carbon environments in the molecule.
C1 (CHBr₂): The carbon atom bonded to the two bromine atoms will be significantly deshielded and is expected to have the largest chemical shift.
C2 (CH): The tertiary carbon atom will have an intermediate chemical shift.
C3 (CH₃): The two equivalent methyl carbon atoms will be the most shielded and thus have the smallest chemical shift.
The predicted chemical shifts for the carbon atoms are detailed in the following table.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| CHBr₂ | 40-60 |
| C H(CH₃)₂ | 30-50 |
| CH(C H₃)₂ | 20-30 |
To unequivocally confirm the structure of 1,1-dibromo-2-methylpropane, two-dimensional NMR experiments are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. For 1,1-dibromo-2-methylpropane, a cross-peak would be observed between the signal for the C1 proton and the C2 methine proton. Another cross-peak would connect the C2 methine proton with the signal for the two methyl groups. This confirms the connectivity of the proton network within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. The HSQC spectrum would show a cross-peak connecting the C1 proton signal to the C1 carbon signal, the C2 methine proton signal to the C2 carbon signal, and the methyl proton signal to the methyl carbon signal. This allows for the unambiguous assignment of each carbon resonance.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range couplings between protons and carbons (typically over two or three bonds). Key correlations expected for 1,1-dibromo-2-methylpropane would include:
A correlation between the C1 proton and the C2 and C3 carbons.
A correlation between the C2 methine proton and the C1 and C3 carbons.
A correlation between the methyl protons and the C1 and C2 carbons.
These 2D NMR experiments, when used in conjunction, provide a comprehensive and unambiguous confirmation of the molecular structure of 1,1-dibromo-2-methylpropane.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule and for studying its conformational isomers.
The vibrational spectrum of 1,1-dibromo-2-methylpropane is characterized by several key absorption bands.
C-H Stretching: In the IR spectrum, strong absorptions are expected in the region of 2870-2960 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the methyl and methine groups.
C-H Bending: The bending vibrations of the C-H bonds are expected to appear in the 1340-1470 cm⁻¹ region.
C-Br Stretching: The most characteristic vibrations for this molecule are the C-Br stretches, which are typically observed in the fingerprint region of the IR spectrum, between 500 and 600 cm⁻¹. The presence of two bromine atoms on the same carbon would likely result in two distinct C-Br stretching bands: an asymmetric and a symmetric stretch.
C-C Stretching: The stretching vibrations of the carbon-carbon single bonds will appear in the 800-1200 cm⁻¹ range.
A summary of the expected characteristic vibrational frequencies is provided in the table below.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| C-H Stretch | 2870-2960 |
| C-H Bend | 1340-1470 |
| C-C Stretch | 800-1200 |
| C-Br Stretch | 500-600 |
Rotation around the C1-C2 single bond in 1,1-dibromo-2-methylpropane gives rise to different conformational isomers, primarily staggered and eclipsed forms. The relative energies of these conformers determine their population at a given temperature. The staggered conformers are generally more stable due to reduced steric hindrance.
Vibrational spectroscopy can be used to study these conformers as different rotational isomers will have slightly different vibrational frequencies. By analyzing the spectra at different temperatures, it is possible to identify bands corresponding to different conformers and, in some cases, to determine their relative energies. For instance, certain C-Br stretching or skeletal bending modes may be sensitive to the conformational state of the molecule. The appearance or disappearance of specific bands at low temperatures can provide evidence for the existence of multiple conformers and allow for the identification of the most stable conformation.
Mass Spectrometry in Molecular Formula and Fragmentation Pathway Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of fragmentation patterns. For 1,1-dibromo-2-methylpropane, mass spectrometry provides definitive confirmation of its molecular formula and offers insights into its chemical stability and bonding.
Upon introduction into the mass spectrometer, the 1,1-dibromo-2-methylpropane molecule is ionized, typically by electron impact (EI), to produce a molecular ion (M⁺). A key characteristic in the mass spectrum of a dibrominated compound is the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). Consequently, a molecule containing two bromine atoms will exhibit a characteristic triplet of peaks for the molecular ion: [M]⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 1:2:1. This pattern is a definitive indicator of the presence of two bromine atoms in the molecule.
The fragmentation of the 1,1-dibromo-2-methylpropane molecular ion is dictated by the relative strengths of its chemical bonds. The carbon-bromine bond is typically the weakest, leading to its preferential cleavage. A common fragmentation pathway involves the loss of a bromine radical (•Br) to form a brominated carbocation. Due to the two isotopes of bromine, this fragment will appear as a doublet of peaks of nearly equal intensity, separated by two mass-to-charge (m/z) units.
Another significant fragmentation pathway is the cleavage of the carbon-carbon bond. The loss of an isopropyl group ([CH(CH₃)₂]⁺) is a likely fragmentation, resulting in a [CHBr₂]⁺ fragment. Conversely, the loss of a dibromomethyl radical (•CHBr₂) would lead to the formation of a stable secondary carbocation, the isopropyl cation ([CH(CH₃)₂]⁺), which would produce a prominent peak at m/z 43.
The predicted major fragments for 1,1-dibromo-2-methylpropane are summarized in the table below.
| Fragment Ion | m/z (mass/charge) | Notes |
| [C₄H₈Br₂]⁺ | 214, 216, 218 | Molecular ion triplet with a characteristic 1:2:1 intensity ratio, confirming the presence of two bromine atoms. |
| [C₄H₈Br]⁺ | 135, 137 | Formed by the loss of one bromine atom. The doublet peak with a ~1:1 ratio is indicative of a fragment containing one bromine atom. |
| [CHBr₂]⁺ | 171, 173, 175 | Results from the cleavage of the C-C bond and loss of the isopropyl group. Exhibits a 1:2:1 isotopic pattern. |
| [C₃H₇]⁺ | 43 | Represents the isopropyl carbocation, a stable secondary carbocation formed by the loss of the dibromomethyl group. |
| [C₃H₆Br]⁺ | 121, 123 | Formed by the loss of a bromine atom and a methyl group. |
X-ray Crystallography for Solid-State Structural Analysis (if applicable to derivatives)
X-ray crystallography is a technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the determination of bond lengths, bond angles, and torsion angles, offering a definitive structural analysis in the solid state.
Currently, there are no publicly available X-ray crystallographic studies specifically for 1,1-dibromo-2-methylpropane. The compound is a liquid at room temperature, which would necessitate low-temperature crystallization techniques to obtain a single crystal suitable for analysis.
However, if a suitable crystalline derivative of 1,1-dibromo-2-methylpropane were to be synthesized, X-ray crystallography could provide invaluable structural data. For instance, the introduction of a functional group that facilitates crystallization, such as a hydroxyl group to form 1,1-dibromo-2-methylpropan-2-ol, could yield a solid derivative amenable to this analysis.
A hypothetical X-ray crystallographic study of a 1,1-dibromo-2-methylpropane derivative would be expected to reveal key structural parameters. The C-Br bond lengths would be accurately determined, typically in the range of 1.90-1.95 Å. The bond angles around the carbon atoms, particularly the tetrahedral geometry of the isopropyl group and the C-C-C backbone, would be precisely measured. Furthermore, the analysis would reveal the conformational preferences of the molecule in the solid state, including the dihedral angles between different parts of the molecule. This information is crucial for understanding intermolecular interactions, such as van der Waals forces and potential halogen bonding, which govern the packing of the molecules in the crystal lattice.
While experimental data for 1,1-dibromo-2-methylpropane itself is not available, the principles of X-ray crystallography indicate that it would be a powerful tool for the unambiguous determination of the solid-state structure of any suitable crystalline derivatives.
Computational and Theoretical Investigations of 1,1 Dibromo 2 Methyl Propane
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of 1,1-dibromo-2-methylpropane. These calculations solve approximations of the Schrödinger equation to determine the molecule's energetic and electronic states.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net In studies of related halogenated hydrocarbons, DFT has been employed to perform geometry optimization, where the molecule's lowest-energy three-dimensional structure is determined. aimspress.com For 1,1-dibromo-2-methylpropane, such calculations would typically use a functional like B3LYP combined with a basis set such as 6-31G* or higher to ensure accurate results. researchgate.netacs.org
These studies yield valuable data on various molecular descriptors that correlate with chemical behavior. aimspress.com Properties such as molecular weight, polar surface area (TPSA), and molar refractivity can be calculated to build a comprehensive electronic and physical profile of the compound. guidechem.comambeed.com
Table 1: Computed Molecular Properties of 1,1-Dibromo-2-methylpropane
| Property | Value | Source |
| Molecular Formula | C₄H₈Br₂ | guidechem.com |
| Molecular Weight | 215.91 g/mol | guidechem.com |
| Canonical SMILES | CC(C)C(Br)Br | guidechem.com |
| InChIKey | FGOANQWFWXSPKL-UHFFFAOYSA-N | guidechem.com |
| Heavy Atom Count | 6 | guidechem.com |
| Rotatable Bond Count | 1 | ambeed.com |
| Topological Polar Surface Area (TPSA) | 0 Ų | nih.gov |
| Molar Refractivity | 37.08 cm³ | ambeed.com |
Molecular orbital (MO) theory provides insight into the bonding and reactivity of 1,1-dibromo-2-methylpropane. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the LUMO and the HOMO-LUMO energy gap (Egap) are critical descriptors of molecular reactivity and stability. aimspress.com
For 1,1-dibromo-2-methylpropane, the HOMO is expected to be localized around the electron-rich bromine atoms, specifically their lone pairs. The LUMO is likely associated with the antibonding σ* orbitals of the carbon-bromine (C-Br) bonds. A small HOMO-LUMO gap generally indicates higher reactivity. The polar nature of the C-Br bonds, with a partial positive charge (δ+) on the carbon and partial negative charges (δ-) on the more electronegative bromine atoms, makes the carbon atom susceptible to nucleophilic attack. youtube.com This polarity is a key feature of its bonding characteristics. The covalent bonds within the molecule involve the sharing of electron pairs between carbon, hydrogen, and bromine atoms to achieve stable electron configurations. davcollegekanpur.ac.in
Reaction Pathway Modeling and Transition State Characterization
Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions involving 1,1-dibromo-2-methylpropane. This allows for the characterization of reaction mechanisms, including the identification of intermediates and transition states. A common reaction for geminal dihalides is dehydrohalogenation, which can lead to the formation of an alkyne. 182.160.97
Theoretical calculations can predict the feasibility of a proposed reaction mechanism by determining its energetics. For instance, the dehydrobromination of 1,1-dibromo-2-methylpropane by a strong base like potassium tert-butoxide would proceed via an E2 elimination mechanism. gauthmath.comgoogle.com Computational models can calculate the activation energy (Ea)—the energy barrier that must be overcome for the reaction to occur—by locating the transition state structure on the potential energy surface.
Table 2: Hypothetical Reaction Energetics for the First Dehydrobromination Step
| Parameter | Description | Predicted Outcome |
| Reaction | 1,1-dibromo-2-methylpropane + Base → 1-bromo-2-methyl-1-propene (B1266533) + H-Base⁺ + Br⁻ | A plausible elimination pathway. 182.160.97 |
| Activation Energy (Ea) | Energy barrier for the reaction, calculated from the transition state. | Moderate; typical for E2 reactions. gauthmath.com |
| Enthalpy of Reaction (ΔH) | Overall energy change. | Likely exothermic, favoring product formation. 182.160.97 |
| Transition State | High-energy complex where the C-H bond is breaking and the C-Br bond is breaking simultaneously. | Characterized by a single imaginary vibrational frequency in calculations. |
While static calculations provide information on stationary points along a reaction coordinate, molecular dynamics (MD) simulations can model the time-evolution of the system. MD simulations would allow researchers to observe the dynamic process of a reaction, including the influence of solvent molecules and temperature on the reaction pathway. Such simulations track the positions and velocities of atoms over time, offering a more complete picture of the reactive event. While specific MD studies on 1,1-dibromo-2-methylpropane are not widely documented, this technique is a powerful tool for exploring complex chemical transformations.
Conformational Landscape and Energy Minimization Studies
Like other acyclic alkanes, 1,1-dibromo-2-methylpropane can exist in several different spatial arrangements, or conformations, due to rotation around its carbon-carbon single bonds. csus.edu Conformational analysis aims to identify the most stable of these arrangements.
Energy minimization studies, typically performed using methods like DFT, are used to calculate the relative energies of each possible conformer. acs.org For 1,1-dibromo-2-methylpropane, rotation around the C1-C2 bond is of primary interest. The interactions between the two bulky bromine atoms on C1 and the two methyl groups on C2 create steric strain, which dictates the stability of each conformer. csus.edu
The most stable conformations are typically staggered, where the substituents on adjacent carbons are as far apart as possible. Eclipsed conformations, where substituents are aligned, are higher in energy. Newman projections are used to visualize these spatial arrangements. chegg.com A detailed conformational analysis, similar to studies on the related 1-bromo-2-methylbutane, would identify several stable conformers with varying populations at room temperature. acs.orgresearchgate.net The conformer that minimizes the steric repulsion between the bromine atoms and the isopropyl group would be the global energy minimum.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
The analysis of a molecule's spectroscopic properties is a cornerstone of chemical identification and structural elucidation. Computational chemistry provides powerful tools for predicting these properties, which, when compared with experimental data, offer profound insights into molecular structure and behavior.
Detailed Research Findings
A comprehensive search of scientific literature and chemical databases did not yield specific peer-reviewed studies presenting a direct comparison of computationally predicted and experimentally measured spectroscopic data for 1,1-dibromo-2-methylpropane. Research is more readily available for its isomers, such as 1,2-dibromo-2-methylpropane (B1593978), and its monobrominated analog, 1-bromo-2-methylpropane. docbrown.infonih.govchemicalbook.comresearchgate.netdocbrown.inforesearchgate.net
However, the established workflow for such an investigation is well-defined. It involves using theoretical models to calculate spectroscopic parameters, which are then benchmarked against laboratory measurements.
Computational Prediction of Spectroscopic Parameters
The primary method for predicting spectroscopic data is Density Functional Theory (DFT), a quantum mechanical modeling approach used to investigate the electronic structure of many-body systems. researchgate.net For a molecule like 1,1-dibromo-2-methylpropane, DFT calculations would typically be employed to predict:
Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts (δ) for both ¹H and ¹³C nuclei. These predictions are based on calculating the magnetic shielding tensors for each nucleus within the molecule's optimized geometry. The process involves sophisticated algorithms that account for electron density and the local chemical environment of each atom. ulethbridge.canmrdb.org For 1,1-dibromo-2-methylpropane, one would expect distinct signals for the methine (CH), methyl (CH₃), and gem-dibromomethyl (CHBr₂) protons and their corresponding carbons.
Vibrational Spectra (Infrared and Raman): Computational methods can determine the fundamental vibrational frequencies of a molecule. researchgate.net These frequencies correspond to the stretching, bending, and torsional motions of the bonds. The calculated frequencies and their intensities can be used to generate a theoretical Infrared (IR) and Raman spectrum. This is invaluable for interpreting experimental spectra, where peaks can overlap, and assignments may not be straightforward. For 1,1-dibromo-2-methylpropane, key vibrational modes would include C-H stretching and bending, C-C skeletal vibrations, and the characteristic C-Br stretching frequencies.
Validation with Experimental Data
The validation of theoretical predictions against experimental data is a critical step to ensure the accuracy of the computational model.
Experimental Measurement: A sample of pure 1,1-dibromo-2-methylpropane would be analyzed using NMR and IR spectrometers. The resulting experimental spectra provide the actual chemical shifts and absorption frequencies.
Comparison and Refinement: The predicted spectra are then compared with the experimental results. Discrepancies between the two can often be minimized by refining the computational model, for instance, by using a higher-level basis set or a different functional in the DFT calculations. Scaling factors are also commonly applied to calculated vibrational frequencies to better match experimental values, accounting for factors like anharmonicity and solvent effects not perfectly captured by the model. researchgate.net
This iterative process of prediction, measurement, and refinement provides high confidence in the assignment of spectroscopic signals and a deeper understanding of the molecule's electronic and structural properties.
Interactive Data Tables
As no specific published research directly compares the theoretical and experimental spectra for 1,1-dibromo-2-methylpropane, data tables for this compound cannot be provided. For illustrative purposes, the following tables represent the type of data that would be generated in such a study.
Table 1: Hypothetical Comparison of Predicted and Experimental ¹H NMR Chemical Shifts for 1,1-Dibromo-2-methylpropane
| Proton Environment | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Multiplicity |
| (CH₃)₂CH - | Data not available | Data not available | Multiplet |
| CH Br₂ | Data not available | Data not available | Doublet |
| (CH₃ )₂CH- | Data not available | Data not available | Doublet |
Table 2: Hypothetical Comparison of Predicted and Experimental IR Vibrational Frequencies for 1,1-Dibromo-2-methylpropane
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C-H Stretch | Data not available | Data not available |
| C-H Bend | Data not available | Data not available |
| C-Br Stretch | Data not available | Data not available |
Applications of 1,1 Dibromo 2 Methyl Propane in Complex Organic Synthesis
Role as a Versatile Synthetic Intermediatesolubilityofthings.com
1,1-Dibromo-2-methylpropane is frequently employed in synthetic organic chemistry as a versatile intermediate. solubilityofthings.com Its structure, featuring a neopentyl-like skeleton, and the reactivity of its gem-dibromo group allow chemists to use it as a foundational component for constructing more elaborate molecular structures. guidechem.com The compound's ability to participate in reactions such as nucleophilic substitutions provides a robust tool for generating diverse chemical architectures. solubilityofthings.comguidechem.com
As a halogenated hydrocarbon, 1,1-dibromo-2-methylpropane functions as a key building block for creating complex and multifunctional organic molecules. solubilityofthings.comcymitquimica.com Its two bromine atoms can act as leaving groups in sequential or double substitution reactions, allowing for the introduction of various functional groups onto a single carbon atom. This bifunctionality makes it a valued starting material for producing substituted derivatives with diverse applications in fields like materials science. guidechem.com The reactivity and structural properties of compounds like 1,1-dibromo-2-methylpropane and its isomers make them versatile building blocks in the landscape of organic chemistry. solubilityofthings.comguidechem.com
While direct synthesis from 1,1-dibromo-2-methylpropane is not prominently documented, closely related gem-dibromo compounds are instrumental in constructing highly strained and advanced skeletal structures such as propellanes. orgsyn.orgsigmaaldrich.com For instance, the synthesis of [1.1.1]propellane, a molecule of significant theoretical and practical interest, relies on 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (B1268128) as a key intermediate. orgsyn.orgsigmaaldrich.com In a method modified by Szeimies and others, this precursor is treated with an organolithium reagent to generate the highly reactive [1.1.1]propellane. orgsyn.orgrsc.org This synthesis underscores the importance of the gem-dibromo motif in generating the carbenoid or related reactive species necessary for the formation of the central, inverted C-C bond characteristic of propellanes. orgsyn.org
| Application Area | Description | Key Precursor Type | Resulting Structure/Compound Class |
|---|---|---|---|
| Multifunctional Molecules | Serves as a starting material where the two bromine atoms can be substituted to introduce diverse functionalities. solubilityofthings.comguidechem.com | gem-Dibromoalkane | Highly substituted derivatives |
| Advanced Skeletal Structures | Related gem-dibromo compounds are used to generate strained polycyclic systems like propellanes via intramolecular reactions. orgsyn.orgsigmaaldrich.com | gem-Dibromocyclopropane | [1.1.1]Propellane, Bicyclo[1.1.1]pentanes |
| Sterically Hindered Scaffolds | The inherent steric bulk of the neopentyl skeleton influences reactivity and is used to build congested molecular architectures. acs.orgresearchgate.net | Neopentyl halide | Sterically congested molecules |
| Pharmaceutical & Agrochemical Intermediates | Used as a foundational piece in the multi-step synthesis of active ingredients for pharmaceuticals and agrochemicals. guidechem.comnih.gov | Alkyl Bromide | Various APIs and crop protection agents |
Formation of Sterically Hindered and Highly Substituted Scaffolds
The 2-methylpropane group in 1,1-dibromo-2-methylpropane is a neopentyl-type skeleton. This structure is characterized by significant steric hindrance due to the bulky tert-butyl-like moiety. acs.orgresearchgate.net This steric congestion has profound consequences for its reactivity; for example, neopentyl bromide reacts approximately 10^5 times slower than other primary alkyl bromides in SN2 reactions. acs.orgresearchgate.net This inherent property makes 1,1-dibromo-2-methylpropane a specific building block for the synthesis of sterically hindered and highly substituted molecular scaffolds. Chemists can leverage this feature to direct reaction pathways or to construct molecules where steric bulk is a desired feature, although it can also present synthetic challenges that require specific, often harsh, reaction conditions to overcome. acs.orgpsu.edu
Strategies for Diversity-Oriented Synthesis (DOS)
Diversity-Oriented Synthesis (DOS) is a powerful strategy that aims to efficiently generate collections of structurally diverse small molecules. nih.govcam.ac.uk Unlike target-oriented synthesis, which focuses on a single product, DOS explores a wider range of chemical space to discover new molecular probes and leads for drug discovery. rsc.orgbeilstein-journals.org The diversity in these libraries can arise from variations in the molecular framework, stereochemistry, and functional group appendages. nih.gov
Simple, functionalized building blocks are the cornerstone of many DOS strategies. cymitquimica.com 1,1-dibromo-2-methylpropane is an example of such a building block. Its two bromine atoms provide two points for subsequent chemical modification, while the isobutyl group introduces a specific, sterically demanding scaffold. A DOS campaign could utilize this compound in initial steps to create a common intermediate, which is then subjected to a variety of reaction conditions or reaction partners to generate a library of final products with diverse structures, all sharing the core isobutyl motif.
Utilization in the Synthesis of Specific Compound Classes (e.g., pharmaceuticals, agrochemicals intermediates)
Organic building blocks and intermediates are fundamental to the pharmaceutical and agrochemical industries for the synthesis of active ingredients. cymitquimica.comnih.gov Isomers and derivatives of dibromo-methylpropane, such as 1,2-dibromo-2-methylpropane (B1593978), are explicitly valued for their ability to yield substituted products with applications in pharmaceuticals and agrochemicals. guidechem.com These intermediates are starting materials in multi-step synthetic sequences that ultimately produce the complex molecules required for these industries. guidechem.com The incorporation of the isobutyl structure from 1,1-dibromo-2-methylpropane can be a key step in building the carbon skeleton of a final target molecule.
Structure Reactivity Relationships of 1,1 Dibromo 2 Methyl Propane Analogues and Derivatives
Comparative Reactivity of Positional Isomers (e.g., 1,2-dibromo-2-methylpropane (B1593978), 1,3-dibromo-2-methylpropane)
The location of the bromine atoms on the 2-methylpropane skeleton dramatically alters the reactivity of the molecule. The three primary positional isomers—1,1-dibromo-2-methylpropane, 1,2-dibromo-2-methylpropane, and 1,3-dibromo-2-methylpropane (B1585101)—exhibit distinct behaviors in substitution and elimination reactions due to differences in steric hindrance and the nature of the carbon atom to which the halogens are attached.
For instance, in nucleophilic substitution reactions (SN2), the rate is highly dependent on the steric accessibility of the carbon atom bearing the leaving group. Primary alkyl halides, like 1-bromo-2-methylpropane, are generally more reactive than secondary or tertiary halides. collegedunia.comquora.com When comparing dibrominated isomers, 1,3-dibromo-2-methylpropane, with two primary bromides, would be expected to undergo substitution more readily than isomers with secondary or tertiary bromides, provided other factors are equal. The decomposition of t-butyl bromide in DMSO yields products including 1,2-dibromo-2-methylpropane, highlighting the complex reaction pathways these molecules can undergo. oup.com
In a study comparing various haloalkanes, 1,2-dibromo-2-methylpropane was noted for its mutagenic activity in the Salmonella assay, indicating a certain level of reactivity towards biological nucleophiles. nih.gov The reactivity order in this assay was found to be 1,2-dibromoethane (B42909) = 1,5-dibromopentane (B145557) > 1,2-dibromo-2-methylpropane ≥ 1-bromo-2-chloroethane. nih.gov
The positioning of the two bromine atoms is a critical determinant of the products formed in a given reaction.
Geminal dibromides (e.g., 1,1-dibromo-2-methylpropane): These compounds, having two bromines on the same carbon, are precursors to carbenes or carbenoids upon treatment with organometallic reagents. This reactivity is fundamental to the synthesis of cyclopropanes.
Vicinal dibromides (e.g., 1,2-dibromo-2-methylpropane): With bromines on adjacent carbons, these isomers are prone to elimination reactions (E2) with a strong base to form alkenes. The reaction of isobutene with a bromination reagent can yield 1,2-dibromo-2-methylpropane. oup.com
1,3-dihalides (e.g., 1,3-dibromo-2-methylpropane): This arrangement allows for the formation of cyclobutane (B1203170) derivatives through intramolecular Wurtz-type reactions or the generation of di-Grignard reagents. calstate.edu Under basic conditions, they can also undergo dehydrohalogenation.
The table below summarizes the structural differences and expected primary reaction pathways for these isomers.
| Compound Name | Structure | Bromine Positions | Primary Reaction Pathway Examples |
| 1,1-Dibromo-2-methylpropane | CH3CH(CH3)CHBr2 | Geminal (on C1) | Carbene formation, cyclopropanation |
| 1,2-Dibromo-2-methylpropane | CH3C(Br)(CH3)CH2Br | Vicinal (on C1 and C2) | E2 elimination to form alkenes |
| 1,3-Dibromo-2-methylpropane | BrCH2CH(CH3)CH2Br | On C1 and C3 | Intramolecular cyclization, di-Grignard formation |
When substituents are introduced to the dibromo-2-methylpropane scaffold, chiral centers can be created, introducing stereochemical considerations into their reactions. The synthesis of chiral molecules often relies on controlling the three-dimensional arrangement of atoms. uou.ac.in For example, chiral derivatives of 1,3-dibromo-2-methylpropane have been noted. cymitquimica.com
The development of orientational chirality, a novel form of stereoisomerism, has been explored using complex molecular frameworks where chiral centers influence the spatial arrangement of large substituent groups. frontiersin.orgnih.gov In these systems, asymmetric synthesis techniques, such as those involving sulfinamides, are employed to achieve high stereoselectivity. frontiersin.orgnih.govnih.gov The stability and reactivity of such chiral molecules are intrinsically linked to their specific stereochemistry. For instance, the stereochemistry of diol derivatives can significantly influence their biological activity, with different enantiomers showing varied binding affinities to receptors.
Effects of Substituent Variations on Mechanistic Pathways
Altering the substituents on the propane (B168953) backbone can profoundly affect reaction mechanisms. Electron-donating groups (like alkyl groups) and electron-withdrawing groups (like nitro or carbonyl groups) influence the stability of intermediates such as carbocations and carbanions, thereby favoring one reaction pathway over another (e.g., SN1 vs. SN2, or E1 vs. E2). libretexts.org
For example, the halogenation of alkanes like propane and 2-methylpropane shows that tertiary hydrogens are more reactive than secondary, which are in turn more reactive than primary hydrogens. libretexts.org This is attributed to the greater stability of the resulting tertiary and secondary free radicals formed during the hydrogen abstraction step. libretexts.org The presence of electron-withdrawing groups on a propane-1,3-diol derivative was found to enhance stability in acidic conditions. The Hammett equation is often used to quantify the effect of substituents on the reaction rates of benzene (B151609) derivatives, and similar principles apply to aliphatic systems where inductive and resonance effects alter electron density at the reaction center. researchgate.net
Reactivity of Cyclopropane-Containing Dibromides
gem-Dibromocyclopropanes, which can be synthesized from alkenes and a source of dibromocarbene, are a particularly reactive class of compounds due to their inherent ring strain and the presence of the two halogen atoms. rsc.org They are valuable intermediates in organic synthesis. rsc.org
A key reaction of gem-dibromocyclopropanes is their treatment with organolithium reagents like methyllithium (B1224462). This typically results in a lithium-halogen exchange, which can be followed by various transformations. researchgate.net Depending on the substitution pattern of the cyclopropane (B1198618) ring, the reaction can lead to monobromocyclopropanes, allenes (via the Doering-LaFlamme allene (B1206475) synthesis), or complex skeletal rearrangements to form bicyclic products. researchgate.netresearchgate.net For instance, the reaction of certain gem-dibromocyclopropyl ketones with methyllithium can yield bicyclo[1.1.0]butanes through intramolecular carbene insertion. researchgate.net The reactivity of these systems is generally higher than their gem-dichloro counterparts. rsc.org
The table below shows examples of products obtained from reactions of substituted gem-dibromocyclopropanes.
| Starting Material | Reagent | Major Product Type | Reference |
| gem-Dibromocyclopropyl ketones/esters | Methyllithium | Monobromocyclopropyl derivatives | researchgate.net |
| Trisubstituted gem-dibromocyclopropyl ketones | Methyllithium | Isomeric bicyclobutanes | researchgate.net |
| Polyspiro internal gem-dibromocyclopropanes | Methyllithium | Substituted bromocyclobutenes | researchgate.net |
| Glycal-derived gem-dibromocyclopropanes | Sodium alkoxide | Ring-opened (E)-bromomethylene)glycosides | uq.edu.au |
Development of Novel Reagents and Catalysts Based on Dibrominated Propane Scaffolds
Dibrominated propane and butane (B89635) structures serve as foundational scaffolds for creating novel reagents and catalysts. For instance, 1,3-dibromopropane (B121459) can be used to prepare 1,3-bis(bromomagnesio)propane, a di-Grignard reagent useful in organic synthesis. calstate.edu
Furthermore, α-bromo-1,3-dicarbonyl compounds, which can be prepared from related propane structures, are important synthetic intermediates. scirp.org N-bromosuccinimide (NBS) is often used as a convenient brominating agent for these transformations. scirp.orgscirp.org The resulting brominated dicarbonyls can be used to synthesize heterocyclic compounds like thiazoles. scirp.orgscirp.org
In the field of organocatalysis, complex chiral scaffolds are often built from smaller, functionalized molecules. Bifunctional catalysts, which contain two distinct catalytic sites, have been developed on peptide and other oligomeric backbones. wisc.edunih.gov These systems can feature moieties derived from functionalized propanes. For example, thiourea (B124793) and amine groups can be incorporated onto a scaffold to achieve cooperative catalysis in reactions like Michael additions and aldol (B89426) condensations. nih.govajgreenchem.com The precise positioning of these catalytic groups, often dictated by the rigid scaffold, is crucial for achieving high reactivity and enantioselectivity. nih.gov
Future Research Directions and Emerging Avenues in 1,1 Dibromo 2 Methyl Propane Chemistry
Exploration of Unconventional Reaction Pathways
The transformation of 1,1-dibromo-2-methylpropane and its analogs is expanding beyond traditional nucleophilic substitutions and eliminations. Researchers are now focusing on unconventional activation methods, including photocatalysis and electrochemistry, to unlock new reactivity patterns.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. rsc.org While specific studies on 1,1-dibromo-2-methylpropane are nascent, related research on gem-dihaloalkanes demonstrates the potential. For instance, photocatalytic methods have been developed for the synthesis of gem-difluoroolefins and for the difunctionalization of gem-difluoroalkenes, suggesting that similar strategies could be applied to their dibromo counterparts. nih.govrsc.org The generation of a tribromomethyl radical from tetrabromomethane using a persulfate salt under aqueous conditions to synthesize gem-dibromoenones from terminal alkynes highlights a potential pathway for activating the C-Br bonds in 1,1-dibromo-2-methylpropane. organic-chemistry.org
Electrochemistry: Electrosynthesis offers a green and efficient alternative to traditional reagent-based methods. researchgate.net Electrochemical methods can facilitate the generation of radical intermediates from gem-dihaloalkanes, enabling novel bond formations. For example, metal-free electrochemical difunctionalization of gem-difluoroalkenes has been achieved, providing a blueprint for developing similar reactions with 1,1-dibromo-2-methylpropane to create complex difunctional molecules. researchgate.net
Novel Catalytic Systems: The development of new catalytic systems is crucial for expanding the reaction scope of gem-dibromoalkanes. Chromium-catalyzed asymmetric cyclopropanation of gem-dihaloalkanes with terminal olefins represents a significant advancement, offering a route to chiral cyclopropanes. researchgate.net Although this has been demonstrated with other gem-dihaloalkanes, the principles can be extended to 1,1-dibromo-2-methylpropane, allowing for the synthesis of sterically hindered and structurally diverse cyclopropane (B1198618) derivatives.
Integration with Flow Chemistry and Automated Synthesis
The shift towards continuous manufacturing has spurred interest in integrating the chemistry of gem-dibromoalkanes with flow chemistry and automated synthesis platforms. This approach offers enhanced safety, efficiency, and scalability.
Flow Chemistry: Flow chemistry provides excellent control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous for handling reactive intermediates. The Ramirez gem-dibromoolefination reaction, for example, has been successfully adapted to a flow system using a monolithic triphenylphosphine (B44618) reagent. d-nb.inforesearchgate.net This method allows for the synthesis of a variety of gem-dibromoolefins in high purity and yield without the need for extensive purification. d-nb.info Similarly, the dibromo-cyclopropanation of alkenes has been demonstrated in a continuous two-phase flow system, offering a rapid and high-yielding alternative to batch processes. syrris.com These examples pave the way for the use of 1,1-dibromo-2-methylpropane in continuous flow systems to generate a library of derivatives efficiently.
The benefits of flow chemistry for gas-liquid reactions, such as enhanced mass transfer and improved safety, are also relevant. acs.org This could be applied to reactions of 1,1-dibromo-2-methylpropane involving gaseous reagents.
Automated Synthesis: Automated synthesis platforms, which often utilize flow chemistry, can accelerate the discovery of new reactions and molecules. By integrating 1,1-dibromo-2-methylpropane into these systems, researchers can rapidly screen a wide range of reaction conditions and coupling partners, facilitating the discovery of novel derivatives with desired properties.
Development of Sustainable Synthetic Methodologies
In line with the principles of green chemistry, there is a growing emphasis on developing more sustainable methods for synthesizing and utilizing compounds like 1,1-dibromo-2-methylpropane. solubilityofthings.comaircconline.comkahedu.edu.in
Green Solvents and Reaction Media: A significant area of research is the replacement of hazardous organic solvents with more environmentally benign alternatives. Water is a particularly attractive solvent for organic reactions. The thioamidation of gem-dibromoalkenes has been successfully achieved in an aqueous medium without the need for organic solvents, catalysts, or additives, demonstrating the potential for greener synthesis routes. rsc.org Similarly, the synthesis of gem-dibromoenones from terminal alkynes has been developed in an aqueous ethanol (B145695) solution. organic-chemistry.org
Atom Economy: Designing reactions with high atom economy is a cornerstone of green chemistry. This involves maximizing the incorporation of all materials used in the process into the final product. kahedu.edu.in Future research will likely focus on developing catalytic cycles that utilize 1,1-dibromo-2-methylpropane in a highly atom-efficient manner, minimizing waste generation.
Renewable Feedstocks: While 1,1-dibromo-2-methylpropane is typically derived from petrochemical sources, the broader principles of green chemistry encourage the use of renewable feedstocks. aircconline.com Future innovations may involve the development of biosynthetic pathways or the use of biomass-derived starting materials for the synthesis of this and other halogenated alkanes.
Advanced Materials Applications Derived from 1,1-Dibromo-2-methyl-propane Derivatives
The unique reactivity of the gem-dibromo group makes 1,1-dibromo-2-methylpropane an attractive precursor for the synthesis of advanced materials, particularly polymers.
Polymer Synthesis: Gem-dibromo compounds can serve as monomers or precursors in various polymerization reactions. For instance, gem-diborylalkenes, which can be synthesized from gem-dibromoalkanes, have been used in Diels-Alder reactions and subsequent ring-opening metathesis polymerization (ROMP) to create novel gem-diboron-based polymers. nih.govchemrxiv.org These polymers, with their unique electronic and structural properties, have potential applications in materials science. nih.gov
Furthermore, stereospecific reductive coupling polymerization of bis(benzylic gem-dibromide)s has been used to construct polymers with trans C=C bonds. colab.ws While not directly involving 1,1-dibromo-2-methylpropane, this methodology could be adapted to create novel polymers with specific stereochemistry and material properties. The introduction of gem-dimethyl substitution in monomers has also been shown to enable controlled polymerization and depolymerization, which is a key aspect of developing recyclable plastics. pku.edu.cn
Functional Materials: Derivatives of 1,1-dibromo-2-methylpropane can be used to synthesize functional molecules for various applications. For example, gem-dibromocyclopropanes are versatile intermediates in the synthesis of natural products and other complex organic molecules. syrris.comsigmaaldrich.com The ability to introduce the sterically bulky neopentyl group from 1,1-dibromo-2-methylpropane could lead to materials with tailored physical and chemical properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,1-dibromo-2-methylpropane, and how do reaction conditions influence yield?
- Methodological Answer : 1,1-Dibromo-2-methylpropane can be synthesized via bromination of 2-methylpropane derivatives. For example, α,α′-dibromination of m-xylene analogs (e.g., using bromine in the presence of radical initiators) or nucleophilic substitution reactions with dibromoalkanes. Microwave-assisted synthesis (130°C, K₂CO₃, dry acetonitrile) has been shown to improve reaction efficiency and yield . Key factors include solvent polarity, temperature control, and stoichiometric ratios of brominating agents.
Q. How should researchers safely handle and store 1,1-dibromo-2-methylpropane in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, face shields, and flame-retardant lab coats to prevent skin/eye contact .
- Storage : Keep in airtight containers in a dry, well-ventilated area away from heat and incompatible materials (e.g., strong bases) .
- Spill Management : Absorb spills with vermiculite or sand, and dispose of as hazardous waste .
Q. What spectroscopic techniques are most effective for characterizing 1,1-dibromo-2-methylpropane?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify methyl group environments (δ ~1.3 ppm for CH₃ and ~2.1 ppm for Br-C-CH₃) .
- GC-MS : Validates purity and detects by-products like hydrogen bromide .
- IR Spectroscopy : Confirms C-Br stretching vibrations (500–600 cm⁻¹) .
Advanced Research Questions
Q. How does the steric and electronic environment of 1,1-dibromo-2-methylpropane influence its reactivity in substitution reactions?
- Methodological Answer : The geminal dibromo groups create steric hindrance, favoring elimination over substitution in bulky bases (e.g., KOtBu/DMSO). Computational modeling (DFT) can predict reaction pathways by analyzing charge distribution and transition states. Experimental validation involves comparing product ratios (e.g., cyclopropane derivatives vs. alkenes) under varying conditions .
Q. What strategies resolve contradictions in reported reaction outcomes involving 1,1-dibromo-2-methylpropane?
- Methodological Answer : Discrepancies often arise from trace moisture or solvent polarity. Systematic approaches include:
- Replicating reactions under anhydrous conditions (e.g., molecular sieves).
- Analyzing by-products via HPLC or LC-MS to identify competing pathways (e.g., hydrolysis to form alcohols) .
- Cross-referencing with databases like PubChem or EPA DSSTox for thermodynamic data .
Q. How can computational tools predict the environmental impact of 1,1-dibromo-2-methylpropane degradation by-products?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
